Imidazo[1,2-a]pyridine-8-carbonitrile
CAS No.: 136117-70-9
Cat. No.: VC21258084
Molecular Formula: C8H5N3
Molecular Weight: 143.15 g/mol
* For research use only. Not for human or veterinary use.
![Imidazo[1,2-a]pyridine-8-carbonitrile - 136117-70-9](/images/no_structure.jpg)
Specification
CAS No. | 136117-70-9 |
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Molecular Formula | C8H5N3 |
Molecular Weight | 143.15 g/mol |
IUPAC Name | imidazo[1,2-a]pyridine-8-carbonitrile |
Standard InChI | InChI=1S/C8H5N3/c9-6-7-2-1-4-11-5-3-10-8(7)11/h1-5H |
Standard InChI Key | MYTKOOVOBCDRPN-UHFFFAOYSA-N |
SMILES | C1=CN2C=CN=C2C(=C1)C#N |
Canonical SMILES | C1=CN2C=CN=C2C(=C1)C#N |
Introduction
Chemical Structure and Properties
Structural Characteristics
Imidazo[1,2-a]pyridine-8-carbonitrile features a planar, fused bicyclic structure with a cyano group (-C≡N) at position 8 of the pyridine ring. The imidazo[1,2-a]pyridine core consists of a five-membered imidazole ring fused with a six-membered pyridine ring, sharing one nitrogen atom and one carbon-carbon bond. This arrangement creates a rigid, planar framework that influences its interaction with biological targets.
The core structure provides several positions for potential substitution, with positions 2 and 3 being commonly modified to create diverse derivatives with enhanced biological activities. The presence of the nitrile group at position 8 contributes to dipole interactions and creates an electron-deficient aromatic system that can influence the compound's reactivity and binding affinity to various receptors and enzymes.
Physicochemical Properties
Imidazo[1,2-a]pyridine-8-carbonitrile and its derivatives possess several key physicochemical properties that influence their biological activities and synthetic utility. The following table summarizes the general physicochemical properties of the unsubstituted core structure:
Property | Value | Notes |
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Molecular Formula | C8H5N3 | Core structure without substituents |
Molecular Weight | ~155 g/mol | For unsubstituted core |
Appearance | Crystalline solid | Typically off-white to yellow |
Solubility | Moderate in organic solvents | Limited water solubility |
Log P | ~1.5-3.0 | Depending on substituents |
pKa | ~4-5 | For the pyridine nitrogen |
Melting Point | Varies with substitution | Typically >200°C for derivatives |
The basic scaffold typically demonstrates moderate to high lipophilicity, facilitating membrane permeability, hydrogen bond accepting capability through nitrogen atoms and the nitrile group, and potential for dipole interactions through the polarized C≡N bond. These properties contribute to the compound's pharmacological profile and influence its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Common Derivatives
The imidazo[1,2-a]pyridine-8-carbonitrile scaffold serves as a versatile platform for creating a wide range of derivatives with enhanced or targeted biological activities. Common modifications include:
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Substitution at position 2 with aryl or heteroaryl groups
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Introduction of alkyl or acyl groups at position 3
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Modification of the pyridine ring with halogens or other functional groups
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Incorporation of electron-withdrawing or electron-donating groups
One well-studied derivative is 2-(3-bromophenyl)imidazo[1,2-a]pyridine-8-carbonitrile, which features a 3-bromophenyl group at position 2. The bromine substituent enhances the compound's ability to penetrate bacterial membranes and increases its binding affinity to specific biological targets. Other derivatives include compounds with fluorophenyl substituents, which may improve metabolic stability compared to bromine-containing analogs.
Synthesis Methods
Traditional Synthetic Routes
The synthesis of imidazo[1,2-a]pyridine-8-carbonitrile and its derivatives has been achieved through several established methods. Traditional approaches often involve multicomponent reactions, condensation reactions, and intramolecular cyclizations. These synthetic routes typically require conventional organic solvents, elevated temperatures, and extended reaction times.
A common synthetic approach involves the reaction of 2-aminopyridines with α-haloketones or α,β-unsaturated carbonyl compounds, followed by cyclization to form the imidazo[1,2-a]pyridine scaffold. The nitrile group can be introduced either through direct incorporation of appropriately substituted starting materials or through subsequent functionalization of the formed scaffold. While effective, these traditional methods often face challenges related to environmental sustainability, yield optimization, and scalability.
Green Synthesis Approaches
Recent advancements in green chemistry have led to the development of more environmentally sustainable methods for synthesizing imidazo[1,2-a]pyridine derivatives. These approaches aim to reduce solvent usage, minimize waste generation, and employ milder reaction conditions, addressing the growing need for more sustainable chemical processes.
A significant innovation in this area is the use of aqueous micellar media in the presence of surfactants like sodium dodecyl sulfate (SDS), which provides a reaction environment that facilitates the interaction of water-insoluble reagents while minimizing the use of organic solvents . This approach aligns with green chemistry principles and offers advantages in terms of reduced environmental impact and potentially improved safety profiles.
Cu(II)-Ascorbate-Catalyzed Synthesis
One particularly efficient method involves Cu(II)-ascorbate-catalyzed domino A3-coupling reactions in aqueous micellar media. This approach, described in recent research, offers several advantages for the synthesis of imidazo[1,2-a]pyridine derivatives:
In this method, CuSO4 is combined with sodium ascorbate to generate a dynamic Cu(II)/Cu(I) catalyst system. This catalyst aids in a 5-exo-dig cycloisomerization of alkynes with condensation products of 2-aminopyridines and aldehydes, efficiently producing imidazo[1,2-a]pyridines . The reaction proceeds through the in situ generation of copper acetylide, which undergoes cycloisomerization with the intermediate condensation products via a 1,3-hydride shift.
This synthetic approach is particularly valuable for creating libraries of imidazo[1,2-a]pyridine derivatives for structure-activity relationship studies and drug discovery efforts, as it allows for the efficient incorporation of various substituents at different positions of the scaffold.
Biological Activities
Anticancer Properties
Imidazo[1,2-a]pyridine-8-carbonitrile derivatives have demonstrated significant anticancer activity across multiple cancer types. In vitro studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms:
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Induction of apoptosis (programmed cell death)
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Cell cycle arrest, preventing cancer cells from completing division
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Inhibition of specific enzymes or signaling pathways involved in cancer progression
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Suppression of NF-κB and STAT3 signaling pathways, which are often dysregulated in cancer
Research has highlighted the activity of certain derivatives against breast and ovarian cancer cell lines. A study focusing on the anticancer effects of imidazo[1,2-a]pyridine derivatives demonstrated that modifications at the 8-position significantly enhanced cytotoxicity against MDA-MB-231 breast cancer cells. Compounds with electron-withdrawing groups exhibited increased potency in MTT assays used to evaluate cell viability.
The structure-activity relationship studies indicate that the presence of the cyano group at position 8, combined with specific substituents at other positions, plays a crucial role in determining anticancer potency and selectivity.
Antimicrobial Properties
The imidazo[1,2-a]pyridine scaffold, including its 8-carbonitrile derivatives, has shown promising antimicrobial properties against a range of pathogens. Studies have indicated that these compounds possess potent antimicrobial effects against both Gram-positive and Gram-negative bacteria.
The presence of the nitrile group and specific substituents can enhance the compound's ability to penetrate bacterial membranes and interact with essential cellular targets. The exact mechanisms of antimicrobial action vary depending on the specific derivative and microorganism, but often involve disruption of cell membrane integrity or inhibition of vital cellular processes.
Derivatives with halogen substituents, particularly bromine atoms, have demonstrated enhanced antimicrobial activity, possibly due to their ability to increase lipophilicity and membrane permeability. These findings suggest potential applications in developing new antibacterial agents to address the growing challenge of antibiotic resistance.
Acetylcholinesterase Inhibition
Another notable biological activity of imidazo[1,2-a]pyridine-8-carbonitrile derivatives is the inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. AChE is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft, and its inhibition can increase acetylcholine levels, potentially improving cognitive function in Alzheimer's patients.
Modifications to the imidazo[1,2-a]pyridine ring in compounds like imidazo[1,2-a]pyridine-8-carbonitrile have been shown to improve AChE inhibitory potency. The presence of the cyano group at position 8 may contribute to binding interactions with the enzyme's active site, enhancing inhibitory activity.
Structure-activity relationship studies have provided insights into the structural features that enhance AChE inhibition, guiding the design of more potent and selective inhibitors for potential therapeutic applications in neurodegenerative disorders.
Structure-Activity Relationships
Key Structural Features
Understanding the relationship between structural features and biological activity is crucial for optimizing imidazo[1,2-a]pyridine-8-carbonitrile derivatives for specific therapeutic applications. Key structure-activity relationships include:
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Core Scaffold: The planar, fused imidazo[1,2-a]pyridine system is essential for biological activity, providing a rigid framework that can interact with target proteins.
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Position 8 Cyano Group: The nitrile group at position 8 contributes to dipole interactions and influences the electronic distribution across the molecule, affecting binding to biological targets.
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Position 2 Substitution: Aryl or heteroaryl groups at position 2 significantly impact biological activity, with electron-withdrawing substituents often enhancing anticancer potency.
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Position 3 Substitution: Modifications at this position can fine-tune the compound's pharmacokinetic properties and target selectivity.
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Pyridine Ring Substitution: Additional substituents on the pyridine ring can alter lipophilicity, solubility, and binding affinity.
These structural features provide a framework for rational design of new derivatives with enhanced activity profiles and improved pharmacokinetic properties.
Influence of Substituents on Biological Activity
The biological activity of imidazo[1,2-a]pyridine-8-carbonitrile derivatives is significantly influenced by the nature and position of substituents. The following table summarizes the observed effects of various substituents on biological activity:
Substituent Position | Type of Substituent | Observed Effect on Activity |
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Position 2 | Aryl groups with electron-withdrawing substituents | Enhanced anticancer activity |
Position 2 | Halogenated phenyl groups (e.g., 3-bromophenyl) | Improved antimicrobial properties |
Position 3 | Carbonyl-containing groups | Increased water solubility |
Position 3 | Alkyl groups | Enhanced lipophilicity and membrane permeability |
Pyridine ring | Methyl group at position 7 | Increased lipophilicity |
Position 8 | Cyano group | Contributes to dipole interactions with targets |
For example, the 3-bromophenyl group at position 2 and cyano group at position 8 create a planar, electron-deficient aromatic system. The electron-withdrawing nature of bromine may enhance binding to hydrophobic pockets in biological targets, while the cyano group contributes to dipole interactions. Similarly, substitution with a fluorine atom at the phenyl para-position can improve metabolic stability compared to bromine.
These structure-activity relationships provide valuable guidance for designing new derivatives with enhanced biological activities or improved pharmacokinetic properties for specific therapeutic applications.
Research Applications
Chemistry Applications
The imidazo[1,2-a]pyridine-8-carbonitrile scaffold serves as an important building block in organic synthesis and medicinal chemistry. It provides opportunities for various chemical transformations and functionalization strategies:
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The cyano group can undergo hydrolysis to form carboxylic acids or amides, or reduction to form amines or aldehydes.
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The heterocyclic nitrogen atoms can participate in alkylation, acylation, or coordination with metals.
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The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the electronic effects of existing substituents.
Metal-free oxidation is a common method for functionalizing the imidazo[1,2-a]pyridine scaffold, often using reagents such as iodine. Reduction reactions can modify functional groups on the compound, while substitution reactions, particularly involving halogens, are frequently employed to introduce new functional groups. These chemical transformations expand the diversity of structures that can be derived from the basic scaffold.
Pharmaceutical Applications
Imidazo[1,2-a]pyridine-8-carbonitrile derivatives have numerous pharmaceutical applications, reflecting their diverse biological activities:
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Anticancer Agents: Development of targeted therapies for various cancer types, particularly breast and ovarian cancers, exploiting their ability to induce apoptosis and cell cycle arrest.
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Antimicrobial Compounds: Design of novel antibacterial agents to address the growing challenge of antibiotic resistance, leveraging their activity against both Gram-positive and Gram-negative bacteria.
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Neurodegenerative Disease Treatment: Investigation of acetylcholinesterase inhibitors for conditions like Alzheimer's disease, utilizing their enzyme inhibitory properties.
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Anti-inflammatory Agents: Development of compounds that modulate inflammatory signaling pathways, targeting conditions characterized by chronic inflammation.
The versatility of this scaffold allows medicinal chemists to create diverse libraries of compounds for high-throughput screening against multiple disease targets, facilitating the discovery of novel therapeutic agents with optimized properties.
Methodological Research
The development of synthetic methodologies for imidazo[1,2-a]pyridine-8-carbonitrile compounds has also become an important area of research. Key methodological insights include:
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Synthetic Optimization: Use of microwave-assisted organic synthesis (MAOS) for rapid screening of reaction parameters (power, solvent) to minimize byproducts.
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Structural Analysis: Combination of X-ray crystallography with Hirshfeld/DFT studies to predict solubility and stability of derivatives.
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Biological Evaluation: Prioritization of compounds with <5% impurity for in vitro assays and validation of hits in multiple disease models (e.g., cancer, neurodegenerative diseases).
These methodological advances enhance the efficiency of compound development and evaluation, accelerating the path from initial synthesis to potential therapeutic applications.
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